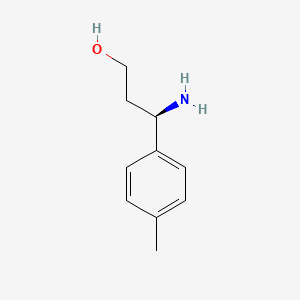

(R)-3-アミノ-3-(p-トリル)プロパン-1-オール

説明

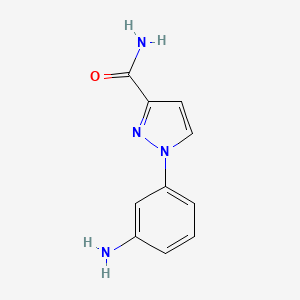

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-Amino-3-(p-tolyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(p-tolyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロピオン酸の合成

(R)-3-アミノ-3-(p-トリル)プロパン-1-オール: は、プロピオン酸の合成における出発物質として使用できます。プロピオン酸は、飼料、食品、医薬品業界で広く使用されている貴重な化学物質です。 また、香水、除草剤、ポリマー業界にも組み込まれています 。 (R)-3-アミノ-3-(p-トリル)プロパン-1-オールなどの第一級アルコールから対応するカルボン酸への酸化は、有機化学における重要な変換であり、この化合物はプロピオン酸のグリーンルート合成に潜在的に使用できます。

不斉合成

この化合物は、不斉合成プロセスに関係しています。 (R)-3-アミノ-3-(p-トリル)プロパン-1-オールなどのキラルアルコールは、その生物活性のために、ファインケミカル、医薬品、農薬で広く応用されています。 それらは、キラルなアリールアルキルアルコールの合成のための中間体として使用でき、有機合成における重要な前駆体です .

触媒

触媒において、(R)-3-アミノ-3-(p-トリル)プロパン-1-オールは、エナンチオ選択的な反応を促進する触媒を形成するために使用できます。 たとえば、それは、アリールボロン酸を脂肪族アルデヒドに付加させ、優れた収率とエナンチオ選択性でキラルアルコールを与える触媒系の一部になることができます .

グリーンケミストリー

最後に、(R)-3-アミノ-3-(p-トリル)プロパン-1-オールの使用は、グリーンケミストリーの原則と一致しています。 それは、グリーンルートを使用してプロピオン酸の合成など、有害物質の使用と生成を最小限に抑えるように設計されたプロセスの一部になることができます .

作用機序

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .

Mode of Action

For instance, it can participate in the oxidation process, where it interacts with its targets, leading to changes in their structure and function .

Biochemical Pathways

®-3-Amino-3-(p-tolyl)propan-1-ol may be involved in several biochemical pathways. One such pathway could be the oxidation of primary alcohols to the corresponding carboxylic acids . This process is one of the most important transformations in organic chemistry .

Pharmacokinetics

It’s known that the compound can be produced with high conversion and enantiomeric excess , which might influence its bioavailability.

Result of Action

The compound’s involvement in the oxidation process could lead to the production of various metabolites, which might have significant biological effects .

Action Environment

The action, efficacy, and stability of ®-3-Amino-3-(p-tolyl)propan-1-ol can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the presence of other substances, such as catalysts . Additionally, factors like temperature, pH, and solvent can also impact the compound’s stability and efficacy.

生化学分析

Biochemical Properties

Enzymes such as transaminases and oxidoreductases are known to interact with ®-3-Amino-3-(p-tolyl)propan-1-ol. Transaminases facilitate the transfer of amino groups, while oxidoreductases are involved in oxidation-reduction reactions. The interactions between ®-3-Amino-3-(p-tolyl)propan-1-ol and these enzymes are crucial for its role in metabolic pathways and synthesis of other bioactive compounds .

Cellular Effects

In cellular metabolism, ®-3-Amino-3-(p-tolyl)propan-1-ol can alter the flux of metabolites, impacting energy production and biosynthetic pathways. Its effects on cell function are evident in changes to cellular growth, differentiation, and apoptosis .

Molecular Mechanism

Additionally, ®-3-Amino-3-(p-tolyl)propan-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-3-(p-tolyl)propan-1-ol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that ®-3-Amino-3-(p-tolyl)propan-1-ol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of ®-3-Amino-3-(p-tolyl)propan-1-ol vary with dosage in animal models. At low doses, the compound can enhance metabolic activity and improve physiological functions. At high doses, it may exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .

Metabolic Pathways

®-3-Amino-3-(p-tolyl)propan-1-ol is involved in several metabolic pathways. It can be metabolized by enzymes such as transaminases and oxidoreductases, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s role in biosynthesis and energy production. The interactions with cofactors, such as pyridoxal phosphate, are crucial for its enzymatic transformations .

Transport and Distribution

The transport and distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol can influence its bioavailability and efficacy in biochemical reactions .

Subcellular Localization

®-3-Amino-3-(p-tolyl)propan-1-ol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of ®-3-Amino-3-(p-tolyl)propan-1-ol is critical for its activity and function, as it determines the accessibility to its target enzymes and proteins .

特性

IUPAC Name |

(3R)-3-amino-3-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRHJVGOQVPPGF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654214 | |

| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071436-36-6 | |

| Record name | (γR)-γ-Amino-4-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071436-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)

![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)

![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)

![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)

![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)